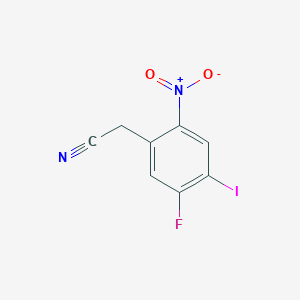

5-Fluoro-4-iodo-2-nitrophenylacetonitrile

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H4FIN2O2 |

|---|---|

Molecular Weight |

306.03 g/mol |

IUPAC Name |

2-(5-fluoro-4-iodo-2-nitrophenyl)acetonitrile |

InChI |

InChI=1S/C8H4FIN2O2/c9-6-3-5(1-2-11)8(12(13)14)4-7(6)10/h3-4H,1H2 |

InChI Key |

DZWZQXSWGZYUAL-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1F)I)[N+](=O)[O-])CC#N |

Origin of Product |

United States |

Reactivity and Transformations of 5 Fluoro 4 Iodo 2 Nitrophenylacetonitrile

Reactions Involving the Nitrile Group

The nitrile group (-C≡N) is a versatile functional group that can undergo a variety of transformations, primarily centered around the electrophilic carbon atom and the nucleophilic nitrogen atom.

The carbon atom of the nitrile group in 5-Fluoro-4-iodo-2-nitrophenylacetonitrile is electrophilic and susceptible to attack by nucleophiles. This reactivity is further enhanced by the electron-withdrawing nitro and halogen substituents on the aromatic ring. A common class of nucleophiles used in reactions with nitriles are organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li).

The addition of a Grignard reagent to a nitrile, followed by aqueous workup, typically yields a ketone. The reaction proceeds through the formation of an intermediate imine salt, which is then hydrolyzed.

Table 1: General Scheme of Grignard Reagent Addition to Nitriles

| Step | Reactants | Product |

| 1 | Nitrile + Grignard Reagent (R-MgX) | Imine Salt |

| 2 | Imine Salt + H₂O/H⁺ | Ketone |

For this compound, the addition of a Grignard reagent, for instance, methylmagnesium bromide (CH₃MgBr), would be expected to form an intermediate which upon hydrolysis would yield the corresponding ketone. The reaction is generally irreversible, especially with strong nucleophiles like organometallic reagents.

The nitrile group of this compound can be hydrolyzed to either an amide or a carboxylic acid under acidic or basic conditions. The pathway and the final product depend on the reaction conditions, such as the nature of the catalyst (acid or base), temperature, and reaction time.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., H₂SO₄, HCl) and water, the nitrile is first protonated, which increases the electrophilicity of the carbon atom. Subsequent nucleophilic attack by water leads to the formation of an amide as an intermediate. Prolonged reaction times or more vigorous conditions will lead to the further hydrolysis of the amide to the corresponding carboxylic acid.

Base-Catalyzed Hydrolysis: Under basic conditions (e.g., NaOH, KOH), the hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile group. This initially forms an iminolate anion, which is then protonated by water to give an amide. Similar to the acid-catalyzed pathway, the amide can be further hydrolyzed to a carboxylate salt upon heating, which upon acidification yields the carboxylic acid. It is sometimes possible to stop the reaction at the amide stage under milder basic conditions.

Table 2: Products of Nitrile Hydrolysis

| Condition | Intermediate Product | Final Product |

| Acidic (mild) | Amide | - |

| Acidic (vigorous) | Amide | Carboxylic Acid |

| Basic (mild) | Amide | - |

| Basic (vigorous) | Amide | Carboxylate Salt |

The Ritter reaction involves the reaction of a nitrile with a carbocation source, typically a tertiary or secondary alcohol or an alkene, in the presence of a strong acid to form an N-substituted amide. nrochemistry.comwikipedia.org The nitrile acts as a nucleophile, attacking the carbocation.

For this compound, a Ritter-type reaction could be envisioned with a suitable carbocation precursor. For example, reacting it with tert-butanol (B103910) in the presence of concentrated sulfuric acid would be expected to yield the corresponding N-tert-butyl amide after hydrolysis of the intermediate nitrilium ion. nrochemistry.comwikipedia.org

Table 3: General Scheme of the Ritter Reaction

| Reactant 1 | Reactant 2 (Carbocation Source) | Catalyst | Product |

| Nitrile | Alcohol or Alkene | Strong Acid (e.g., H₂SO₄) | N-substituted Amide |

The term "cyanoalkylation" generally refers to the introduction of a cyanoalkyl group into a molecule. In the context of this compound, the methylene (B1212753) group adjacent to the nitrile is acidic due to the electron-withdrawing effects of both the nitrile and the substituted phenyl ring. This allows for deprotonation by a suitable base to form a carbanion. This carbanion can then act as a nucleophile in reactions with various electrophiles, such as alkyl halides, in an α-alkylation reaction. researchgate.net This would lead to the formation of a more substituted phenylacetonitrile (B145931) derivative.

Reactions Involving the Nitro Group

The nitro group (-NO₂) is a strong electron-withdrawing group and can undergo reduction to various other nitrogen-containing functional groups, most commonly an amino group (-NH₂).

The selective reduction of the nitro group in this compound to an amine is a key transformation, as the resulting aminobenzylamine derivative can be a valuable synthetic intermediate. beilstein-journals.orgnih.gov The challenge lies in achieving this reduction without affecting the other sensitive functional groups, namely the nitrile and the carbon-iodine bond.

Several reagents and conditions are known for the chemoselective reduction of aromatic nitro groups in the presence of other reducible functionalities. niscpr.res.inechemi.com

Table 4: Reagents for Selective Nitro Group Reduction

| Reagent/System | Conditions | Comments |

| SnCl₂·2H₂O | Ethanol or Ethyl Acetate | Generally mild and effective for nitro group reduction in the presence of nitriles and halogens. echemi.com |

| Fe/HCl or Fe/NH₄Cl | Aqueous/Alcoholic media | A classic and often effective method. |

| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Varies | Can sometimes lead to reduction of the nitrile or dehalogenation, requires careful catalyst and condition selection. |

| Sodium Dithionite (Na₂S₂O₄) | Aqueous or biphasic systems | A mild reducing agent often used for selective nitro reductions. |

| Catalytic Transfer Hydrogenation | Hydrogen donor (e.g., HCOOH, NH₄OOCH), Catalyst (e.g., Pd/C) | Can offer high selectivity under mild conditions. mdpi.com |

The choice of reducing agent is crucial to ensure the desired transformation without unwanted side reactions. For instance, vigorous catalytic hydrogenation might lead to the reduction of the nitrile to a primary amine or cleavage of the carbon-iodine bond. Therefore, milder and more chemoselective methods like reduction with tin(II) chloride are often preferred for such polyfunctionalized molecules. echemi.com

Participation of the Nitro Group in Electron-Deficient Aromatic Reactivity

The nitro group (-NO₂) is a powerful electron-withdrawing group, a characteristic that profoundly impacts the reactivity of the aromatic ring to which it is attached. nih.govwikipedia.org Its strong electronegativity arises from the combined effect of two oxygen atoms bonded to a partially positive nitrogen atom. nih.gov Through both inductive and resonance effects, the nitro group withdraws electron density from the benzene (B151609) ring, making the π-system electron-poor. nih.govwikipedia.org

This electron deficiency deactivates the ring towards electrophilic aromatic substitution reactions, as the partially positive charges at the ortho and para positions repel incoming electrophiles. nih.gov Consequently, electrophilic attack, if it occurs, is directed towards the meta position. nih.govwikipedia.org

Conversely, this electron-withdrawing nature strongly activates the aromatic ring for nucleophilic aromatic substitution (SNAr). wikipedia.orglibretexts.org The nitro group can effectively stabilize the negative charge of the intermediate Meisenheimer complex formed during the reaction, particularly when positioned ortho or para to the leaving group. libretexts.orgpressbooks.pub This stabilization lowers the activation energy for the rate-determining step of the SNAr mechanism, which is the initial attack of the nucleophile. uomustansiriyah.edu.iqsemanticscholar.org The ability of nitro groups to delocalize the ring's π-electrons is essential for this activation. nih.gov

Intermolecular Cyclization Reactions of Nitroarenes

Nitroarenes, such as derivatives of this compound, can participate in intermolecular cyclization reactions to form heterocyclic structures. A notable example is the palladium-catalyzed synthesis of indoles from nitroarenes and alkynes. nih.govacs.org In this process, palladium-phenanthroline complexes catalyze the reaction between a nitroarene, an alkyne, and carbon monoxide to produce 3-arylindoles via an ortho-C-H functionalization of the nitroarene ring. nih.govdocumentsdelivered.com

Research has shown that nitroarenes bearing electron-withdrawing substituents react at a faster rate in these cyclizations. nih.govacs.org The reaction kinetics are first-order in the concentration of the nitroarene, and the rate-determining step is the initial reduction of the nitro group. nih.govdocumentsdelivered.com This methodology tolerates a range of functional groups on the nitroarene, although it is sensitive to the presence of bromides and activated chlorides. acs.org

| Catalyst System | Reactants | Product Type | Key Finding |

| Palladium-phenanthroline | Nitroarene, Arylalkyne, CO | 3-Arylindole | Electron-withdrawing groups on the nitroarene accelerate the reaction rate. nih.govacs.org |

Reactions Involving Halogen Substituents (Fluorine and Iodine)

The presence of both fluorine and iodine on the aromatic ring of this compound provides distinct sites for reactivity. The differing properties of the carbon-fluorine and carbon-iodine bonds allow for selective transformations.

Halogen Exchange Reactions (Halex)

Halogen exchange (Halex) reactions are processes that replace a halogen atom on an aromatic ring with another. science.gov This method is frequently employed for the synthesis of aryl fluorides from other aryl halides, particularly aryl chlorides or bromides, using an alkali metal fluoride (B91410) as the fluorine source. nih.govgoogle.com These reactions are often conducted at elevated temperatures in aprotic solvents. google.com The efficiency of the Halex process is significantly enhanced when the aromatic ring is activated by electron-withdrawing groups, such as the nitro group present in this compound. nih.govgoogle.com While typically used to introduce fluorine, the principles of halogen exchange can apply to other halogens under specific catalytic conditions. science.gov

Reactivity of Aryl Iodides in Cross-Coupling Methodologies

The carbon-iodine bond is the weakest among the carbon-halogen bonds, making aryl iodides highly reactive substrates in a wide array of palladium-catalyzed cross-coupling reactions. researchgate.net This reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds at the position of the iodine atom. The presence of the nitro and fluoro groups on the ring can influence the efficiency of these couplings.

Common cross-coupling reactions involving aryl iodides include:

Suzuki Coupling: Reaction with an organoboron reagent (e.g., boronic acid). researchgate.net

Stille Coupling: Reaction with an organostannane reagent. researchgate.net

C-N Coupling: Reaction with amines or amides to form arylamines. researchgate.netnsf.gov

Fluorination: Aryl iodides can be converted to aryl fluorides using reagents like silver fluoride in the presence of a copper catalyst. nih.gov

| Reaction Name | Coupling Partner | Catalyst (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki Coupling | Ar'-B(OH)₂ | Palladium | C-C |

| Stille Coupling | Ar'-Sn(R)₃ | Palladium | C-C |

| Buchwald-Hartwig Amination | R₂NH | Palladium | C-N |

| Sonogashira Coupling | Terminal Alkyne | Palladium/Copper | C-C (sp) |

Role of Halogens in Activating SNAr Processes

In nucleophilic aromatic substitution (SNAr) reactions, the nature of the halogen leaving group has a profound and somewhat counterintuitive effect on the reaction rate. nih.gov The typical order of leaving group ability is F > Cl ≈ Br > I, which is the reverse of the order seen in aliphatic SN2 reactions. wikipedia.orgnih.gov

This "element effect" is because the rate-determining step in an SNAr reaction is the initial nucleophilic attack to form the Meisenheimer complex, not the subsequent loss of the leaving group. wikipedia.orguomustansiriyah.edu.iqsemanticscholar.org The high electronegativity of fluorine strongly stabilizes the developing negative charge in the transition state and the subsequent anionic intermediate through a powerful inductive effect. uomustansiriyah.edu.iq This stabilization lowers the activation energy of the first step, making aryl fluorides the most reactive among aryl halides in SNAr reactions, provided the ring is sufficiently activated by electron-withdrawing groups. uomustansiriyah.edu.iqnih.gov Therefore, in this compound, the fluorine atom is a better leaving group than the iodine atom in an SNAr reaction.

Transformations on the Aromatic Ring System

The synthesis of polysubstituted benzenes requires careful strategic planning, considering the directing effects of the substituents already present on the ring. libretexts.orgyoutube.com In this compound, the substituents exert competing influences on further electrophilic substitution.

Nitro Group: A strong deactivating, meta-director. nih.govwikipedia.org

Halogens (F, I): Deactivating, but ortho, para-directors. wikipedia.org

The combined influence of these groups makes further electrophilic substitution challenging and complex. The more powerful deactivating nitro group's effect generally dominates, but the directing influence of the halogens must also be considered. msu.edu

A more common transformation on such a highly substituted ring would be the modification of existing functional groups. For instance, the nitro group can be readily reduced to an amino group using various reducing agents, such as catalytic hydrogenation or metals in acidic conditions. msu.edulibretexts.org This transformation converts the strongly electron-withdrawing nitro group into a strongly electron-donating amino group, which would fundamentally alter the reactivity of the aromatic ring for subsequent reactions. msu.edu

Cyclization and Annulation Reactions

No specific studies detailing the participation of this compound in cyclization or annulation reactions have been identified. It is plausible that the compound could undergo intramolecular cyclization under specific conditions, potentially involving the nitrile and nitro groups, or intermolecular annulation reactions with suitable partners. However, without experimental evidence, any proposed reaction schemes would be purely speculative.

Derivatization at Unsubstituted Positions

There is no available research on the derivatization of the unsubstituted positions on the phenyl ring of this compound. The electronic nature of the existing substituents (fluoro, iodo, and nitro groups) would influence the regioselectivity of any electrophilic or nucleophilic aromatic substitution reactions. However, no published data exists to confirm or detail such transformations.

Due to the lack of specific data, interactive data tables and detailed research findings as requested cannot be generated.

Advanced Characterization Methodologies for 5 Fluoro 4 Iodo 2 Nitrophenylacetonitrile and Its Analogs

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of organic compounds. For a molecule with the complexity of 5-Fluoro-4-iodo-2-nitrophenylacetonitrile, a combination of techniques is necessary for unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, ¹⁵N)

NMR spectroscopy is a powerful tool for probing the local electronic environment of atomic nuclei. For this compound, multinuclear NMR experiments would provide a wealth of structural information.

¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the aromatic protons and the methylene (B1212753) (-CH₂) protons of the acetonitrile (B52724) group. The chemical shifts and coupling constants of the aromatic protons would be influenced by the presence of the electron-withdrawing nitro (-NO₂) group, the fluorine atom, and the iodine atom. The methylene protons would likely appear as a singlet.

¹³C NMR: The carbon NMR spectrum would reveal distinct signals for each carbon atom in the molecule. The chemical shifts of the aromatic carbons would be particularly informative, with the carbon atoms attached to the electronegative substituents (fluorine, iodine, and the nitro group) showing characteristic downfield shifts. The carbon of the nitrile group (-C≡N) and the methylene carbon would also have distinct resonances.

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy would be a critical tool. It would show a signal for the fluorine nucleus, and its coupling with neighboring protons (¹H-¹⁹F coupling) would provide valuable information about the substitution pattern on the aromatic ring.

¹⁵N NMR: Although less common, ¹⁵N NMR could be used to investigate the electronic environment of the nitrogen atoms in the nitro and nitrile groups, offering further structural confirmation.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Phenylacetonitrile (B145931) Analogs

| Compound Name | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| p-Nitrophenylacetonitrile | Aromatic H: ~7.5-8.3 ppm, CH₂: ~3.9 ppm | Aromatic C: ~124-148 ppm, CH₂: ~24 ppm, CN: ~117 ppm |

| 5-Fluoro-2-nitrophenylacetonitrile (B1294223) | Aromatic H: ~7.2-8.1 ppm, CH₂: ~4.1 ppm | Aromatic C: ~115-160 ppm (with C-F coupling), CH₂: ~23 ppm, CN: ~116 ppm |

| 3-Nitrophenylacetonitrile | Aromatic H: ~7.6-8.4 ppm, CH₂: ~3.9 ppm | Aromatic C: ~123-148 ppm, CH₂: ~24 ppm, CN: ~117 ppm |

Note: The chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule.

IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the nitrile group (-C≡N) stretching vibration, typically around 2250 cm⁻¹. The nitro group (-NO₂) would exhibit symmetric and asymmetric stretching vibrations in the regions of 1350 cm⁻¹ and 1530 cm⁻¹, respectively. Aromatic C-H and C=C stretching vibrations, as well as C-F and C-I stretching bands, would also be present.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the molecule, and can be useful in identifying the aromatic ring vibrations.

Table 2: Characteristic IR Absorption Frequencies for Functional Groups in Phenylacetonitrile Analogs

| Functional Group | Characteristic Absorption Frequency (cm⁻¹) | Compound Example |

| Nitrile (-C≡N) | 2240-2260 | p-Nitrophenylacetonitrile |

| Nitro (-NO₂) Asymmetric Stretch | 1515-1560 | p-Nitrophenylacetonitrile |

| Nitro (-NO₂) Symmetric Stretch | 1345-1385 | p-Nitrophenylacetonitrile |

| C-F Stretch | 1000-1400 | 5-Fluoro-2-nitrophenylacetonitrile |

Mass Spectrometry (MS and HRMS) for Molecular Confirmation

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound.

Mass Spectrometry (MS): In a mass spectrum, this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern observed in the mass spectrum would provide further structural information.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the unambiguous determination of the elemental formula of the compound.

Diffraction Techniques for Solid-State Analysis

Diffraction techniques are essential for determining the three-dimensional arrangement of atoms in a crystalline solid.

X-ray Crystallography for Absolute Structure Determination

Computational and Theoretical Investigations of 5 Fluoro 4 Iodo 2 Nitrophenylacetonitrile

Electronic Structure Analysis and Reactivity Prediction

The electronic structure of a molecule is fundamental to its chemical reactivity. By mapping the electron density distribution and the energies of molecular orbitals, we can predict the most likely sites for chemical reactions.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. aps.orgchemrxiv.org DFT calculations for 5-Fluoro-4-iodo-2-nitrophenylacetonitrile would provide insights into its ground state properties, such as molecular geometry, charge distribution, and vibrational frequencies.

The presence of a fluorine atom, a nitro group, and a cyano group, all of which are strongly electron-withdrawing, is expected to significantly polarize the benzene (B151609) ring. The iodine atom, being the most polarizable of the halogens, will also influence the electronic landscape. DFT calculations can quantify these effects. For instance, optimized geometry calculations would predict bond lengths and angles, revealing any steric strain introduced by the adjacent bulky iodo and nitro groups. Mulliken population analysis or Natural Bond Orbital (NBO) analysis would provide atomic charges, highlighting electrophilic and nucleophilic sites within the molecule.

Hypothetical DFT Calculation Results for this compound (Illustrative Data)

| Parameter | Calculated Value | Interpretation |

|---|---|---|

| C-NO₂ Bond Length | 1.48 Å | Typical for an aromatic nitro compound, indicating significant electronic interaction with the ring. |

| C-CN Bond Length | 1.45 Å | Standard length, suggesting the cyano group's electronic influence. |

| C-I Bond Length | 2.10 Å | Reflects the large atomic radius of iodine. |

| Mulliken Charge on C-I | +0.15 e | The carbon attached to iodine is predicted to be electrophilic, a potential site for nucleophilic attack. |

| Mulliken Charge on C-NO₂ | +0.25 e | The carbon attached to the nitro group is highly electrophilic due to the strong electron-withdrawing nature of NO₂. |

| Dipole Moment | 4.5 D | A large dipole moment is expected due to the cumulative effect of multiple polar substituents. |

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgnumberanalytics.comtaylorandfrancis.com The energy and localization of these orbitals are key predictors of a molecule's reactivity. pku.edu.cn

For this compound, the HOMO is expected to be located primarily on the aromatic ring and the iodine atom, which has lone pairs of electrons. The LUMO, conversely, would be predominantly localized on the nitro group and the cyano group, as well as the carbon atoms of the ring attached to these electron-withdrawing groups.

The energy gap between the HOMO and LUMO is a crucial parameter for molecular stability; a large gap implies high stability and low reactivity, while a small gap suggests the molecule is more prone to electronic transitions and chemical reactions. numberanalytics.com The distribution of the HOMO indicates where the molecule is most likely to act as a nucleophile, while the LUMO's location points to the most probable sites for electrophilic attack.

Hypothetical FMO Analysis for this compound (Illustrative Data)

| Parameter | Calculated Value (eV) | Implication for Reactivity |

|---|---|---|

| HOMO Energy | -7.2 eV | Indicates the energy of the most available electrons for donation in a reaction. |

| LUMO Energy | -2.5 eV | Represents the energy of the lowest energy orbital available to accept electrons. |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | A moderate gap, suggesting a balance between stability and reactivity. The molecule is not hyper-reactive but is susceptible to reactions under appropriate conditions. |

Mechanistic Elucidation through Computational Modeling

Computational modeling allows for the detailed exploration of reaction mechanisms, providing insights that are often difficult to obtain through experimental means alone.

To understand how a chemical reaction proceeds, it is essential to identify the transition state—the highest energy point along the reaction coordinate. Computational methods can be used to locate and characterize these transition states, providing information about the activation energy of the reaction.

Hypothetical Activation Energies for SNAr Reaction of this compound (Illustrative Data)

| Reaction Pathway | Leaving Group | Calculated Activation Energy (kcal/mol) | Conclusion |

|---|---|---|---|

| Pathway 1 | Iodide (I⁻) | 18.5 | A plausible pathway, given that iodide is a good leaving group. |

| Pathway 2 | Fluoride (B91410) (F⁻) | 22.1 | Higher activation energy suggests this pathway is less favorable than the displacement of iodide. |

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, including conformational changes. nih.govnih.gov For a molecule with several substituents on a benzene ring, MD simulations can reveal the preferred rotational orientations (conformations) of these groups and the energy barriers between them.

In this compound, there is likely to be significant steric hindrance between the adjacent iodo and nitro groups. MD simulations could explore the rotational freedom of the C-NO₂ bond and the C-CH₂CN bond, identifying the most stable conformations and how the molecule might change its shape in different environments. This is important as the conformation of a molecule can significantly affect its reactivity.

Hypothetical Conformational Analysis Results from MD Simulations (Illustrative Data)

| Dihedral Angle | Most Stable Angle(s) | Rotational Barrier (kcal/mol) | Interpretation |

|---|---|---|---|

| C1-C2-N-O1 (Nitro group rotation) | ± 30° from the plane of the ring | 5.2 | Steric clash with the iodine atom prevents the nitro group from being perfectly coplanar with the ring, which may slightly reduce its electron-withdrawing effect. |

| C6-C1-C(H₂)-C≡N (Acetonitrile group rotation) | ± 90° | 1.8 | Relatively free rotation is expected for the acetonitrile (B52724) group. |

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) is a modeling approach that aims to correlate the chemical structure of a series of compounds with their reactivity. chemrxiv.orgnih.govfrontiersin.org By developing a mathematical model, the reactivity of new, untested compounds can be predicted.

A QSRR study for a series of substituted nitrophenylacetonitriles, including this compound, would involve calculating a set of molecular descriptors for each compound. These descriptors can be electronic (e.g., HOMO/LUMO energies, atomic charges), steric (e.g., molecular volume), or topological. These descriptors would then be correlated with an experimentally measured reactivity parameter (e.g., the rate constant for a specific reaction) using statistical methods like multiple linear regression.

The resulting QSRR model could be used to predict the reactivity of other similar compounds and to understand which structural features are most important for determining reactivity.

Hypothetical QSRR Model for Reactivity of Substituted Nitrophenylacetonitriles (Illustrative Data)

| Descriptor | Coefficient in QSRR Equation | Significance |

|---|---|---|

| LUMO Energy | -2.5 | A lower LUMO energy strongly correlates with higher reactivity, consistent with FMO theory for reactions involving nucleophilic attack. |

| Hammett Constant (σ) of Substituent | +1.8 | Electron-withdrawing substituents (higher σ) increase the reaction rate. |

| Molecular Volume | -0.5 | Increased steric bulk slightly decreases reactivity. |

| Hypothetical QSRR Equation: log(k) = -2.5 * ELUMO + 1.8 * σ - 0.5 * Vm + C |

Future Research Directions and Perspectives on 5 Fluoro 4 Iodo 2 Nitrophenylacetonitrile

Development of Novel and Sustainable Synthetic Routes

The future development of 5-Fluoro-4-iodo-2-nitrophenylacetonitrile hinges on the establishment of efficient, scalable, and sustainable synthetic pathways. Current synthetic approaches are not well-documented in the public domain, necessitating foundational research in this area. Future investigations should prioritize methodologies that offer high yields, employ environmentally benign reagents and solvents, and minimize waste.

A promising avenue for exploration is the late-stage functionalization of more readily available precursors. For instance, the direct iodination of 5-fluoro-2-nitrophenylacetonitrile (B1294223) could be a viable strategy. This approach would leverage the existing framework of the molecule and introduce the iodine atom in a potentially regioselective manner. Another potential route could involve a Sandmeyer-type reaction, starting from a corresponding aniline (B41778) derivative. This classical transformation offers a reliable method for the introduction of an iodo group onto an aromatic ring.

Furthermore, the principles of green chemistry should guide the development of these synthetic routes. This includes the exploration of catalytic methods, the use of alternative energy sources such as microwave or flow chemistry, and the selection of solvents with favorable environmental profiles. A comparative analysis of potential synthetic strategies is presented in Table 1.

Table 1: Prospective Synthetic Routes for this compound

| Synthetic Approach | Key Transformation | Potential Advantages | Potential Challenges |

|---|---|---|---|

| Direct Iodination | Electrophilic aromatic substitution on 5-fluoro-2-nitrophenylacetonitrile | Atom economy, potentially fewer steps | Regioselectivity, harsh reaction conditions |

| Sandmeyer Reaction | Diazotization of a corresponding aniline followed by reaction with an iodide salt | Well-established and reliable methodology | Generation of diazonium salt intermediates, potential for side reactions |

| Halogen Exchange | Replacement of a different halogen (e.g., bromine) with iodine | Can be efficient with appropriate catalysts | Availability of the starting bromo-analogue |

Exploration of Under-Investigated Reactivity Patterns

The unique combination of functional groups in this compound suggests a diverse and largely unexplored reactivity profile. The presence of an iodo group, in particular, opens the door to a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. Future research should systematically investigate the reactivity of this compound, with a focus on leveraging its distinct functional handles.

Transition metal-catalyzed cross-coupling reactions are a logical starting point for these investigations. The iodo substituent is an excellent leaving group for reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings. These transformations would allow for the introduction of a wide range of substituents at the 4-position, including aryl, alkynyl, and amino groups, respectively.

The nitro group also presents a wealth of synthetic opportunities. Its reduction to an aniline would provide a key intermediate for the synthesis of a variety of heterocyclic compounds, amides, and sulfonamides. The nitrile group, in turn, can be hydrolyzed to a carboxylic acid or reduced to a primary amine, further expanding the scope of potential derivatization. The potential for nucleophilic aromatic substitution, given the electron-deficient nature of the ring, should also be explored. A summary of these potential reactivity patterns is provided in Table 2.

Table 2: Potential Reactivity Patterns of this compound

| Functional Group | Reaction Type | Potential Products |

|---|---|---|

| Iodo Group | Suzuki Coupling | Biaryl derivatives |

| Sonogashira Coupling | Aryl-alkyne derivatives | |

| Heck Coupling | Aryl-alkene derivatives | |

| Buchwald-Hartwig Amination | Aryl-amine derivatives | |

| Nitro Group | Reduction | Anilines |

| Nitrile Group | Hydrolysis | Carboxylic acids |

| Reduction | Primary amines |

| Aromatic Ring | Nucleophilic Aromatic Substitution | Substitution of the fluoro group |

Advanced Mechanistic Studies using In Situ Techniques

A deeper understanding of the reactivity of this compound can be achieved through advanced mechanistic studies. The use of in situ analytical techniques will be crucial in elucidating reaction pathways, identifying transient intermediates, and optimizing reaction conditions.

Future research in this area should employ techniques such as in situ Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy to monitor the progress of reactions in real-time. These methods can provide valuable kinetic data and insights into the formation and consumption of intermediates. For example, in situ NMR could be used to track the oxidative addition and reductive elimination steps in a palladium-catalyzed cross-coupling reaction.

Moreover, computational modeling and Density Functional Theory (DFT) calculations can be used to complement experimental studies. These theoretical approaches can help to predict reaction outcomes, rationalize observed selectivities, and provide a more detailed picture of the transition states involved in key reaction steps.

Expanding the Scope of Derivatization for Diverse Chemical Libraries

The versatile reactivity of this compound makes it an ideal scaffold for the construction of diverse chemical libraries for high-throughput screening in drug discovery and materials science. A systematic exploration of its derivatization potential is a critical future research direction.

By combining the various reactions outlined in section 7.2, a vast array of novel compounds can be generated. For example, a library of biaryl compounds could be synthesized via Suzuki coupling, followed by reduction of the nitro group and subsequent acylation to generate a series of amides. Alternatively, the nitrile group could be converted to a tetrazole, a common bioisostere for carboxylic acids, to explore new pharmacophores.

The development of a "divergent" synthetic strategy, where a common intermediate is used to generate a wide range of products, would be particularly valuable. This approach would maximize the chemical diversity of the resulting library while minimizing the synthetic effort required. A schematic representation of potential derivatization pathways is shown in Table 3.

Table 3: Illustrative Derivatization Scope for Chemical Library Synthesis

| Initial Reaction at Iodo-position | Subsequent Modification of Nitro Group | Further Modification of Nitrile Group | Resulting Compound Class |

|---|---|---|---|

| Suzuki Coupling (Aryl boronic acid) | Reduction to Amine | Hydrolysis to Carboxylic Acid | Biaryl amino acids |

| Sonogashira Coupling (Terminal alkyne) | No reaction | Reduction to Amine | Alkynyl-substituted benzylamines |

Integration into Automated Synthesis Platforms

The increasing prevalence of automation in chemical synthesis offers exciting opportunities for accelerating the exploration of this compound and its derivatives. bldpharm.comrsc.org Integrating the synthesis and derivatization of this compound into automated platforms would enable the rapid generation of chemical libraries and the efficient optimization of reaction conditions. bldpharm.comrsc.org

Future research should focus on adapting the synthetic routes and derivatization reactions for use in automated synthesizers. This may involve the use of solid-phase synthesis techniques, where the compound is attached to a resin, or the development of robust solution-phase protocols that are amenable to robotic handling.

The use of automated platforms would not only increase the throughput of compound synthesis but also allow for the systematic exploration of a wider range of reaction parameters. This data-rich approach, combined with machine learning algorithms, could lead to the discovery of novel reaction conditions and the development of more efficient synthetic methodologies.

This compound represents a largely untapped resource for chemical innovation. Its unique combination of functional groups offers a rich platform for the development of novel synthetic methodologies, the exploration of new reactivity patterns, and the generation of diverse chemical libraries. The future research directions outlined in this article provide a roadmap for unlocking the full potential of this promising molecule. By embracing sustainable synthesis, advanced analytical techniques, and automated platforms, the scientific community can pave the way for new discoveries in medicine, materials science, and beyond.

Table of Compounds

| Compound Name |

|---|

| This compound |

| 5-fluoro-2-nitrophenylacetonitrile |

| 5-fluoro-2-nitroaniline |

Q & A

Q. What are the recommended synthetic routes for 5-Fluoro-4-iodo-2-nitrophenylacetonitrile, considering its halogen and nitro substituents?

- Methodological Answer: A plausible route involves sequential functionalization:

Nitration : Begin with a fluorophenyl precursor (e.g., 5-fluorophenylacetonitrile) under controlled nitration conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to introduce the nitro group at the ortho position .

Iodination : Use electrophilic iodination (e.g., I₂/HIO₃ in acetic acid) to introduce iodine at the para position relative to the nitro group. Monitor regioselectivity via TLC and adjust stoichiometry to minimize polyiodination .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended due to polarity differences. Cold storage (0–6°C) post-synthesis is critical to prevent decomposition .

Characterization : Confirm structure via ¹⁹F NMR (fluorine coupling patterns) and IR (C≡N stretch ~2250 cm⁻¹) .

Q. How should researchers address contradictory data between NMR and mass spectrometry when characterizing this compound?

- Methodological Answer: Contradictions often arise from isotopic interference (iodine’s natural abundance) or impurities.

- Step 1 : Perform high-resolution mass spectrometry (HRMS) to distinguish isotopic clusters (e.g., iodine’s M+2 peak) from adducts .

- Step 2 : Cross-validate NMR signals:

- ¹H NMR: Check for splitting patterns from adjacent fluorine (³J coupling ~8–12 Hz) .

- ¹³C NMR: Verify deshielded carbons adjacent to electron-withdrawing groups (e.g., C≡N at ~115 ppm) .

- Step 3 : Use HPLC (C18 column, acetonitrile/water) to isolate impurities and re-analyze fractions .

Advanced Research Questions

Q. How can computational methods aid in predicting the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model reaction pathways:

- Electrophilic Sites : Identify electron-deficient positions (e.g., para to nitro, ortho to fluorine) using electrostatic potential maps .

- Transition States : Simulate SNAr (nucleophilic aromatic substitution) mechanisms at the iodine or fluorine positions, accounting for steric hindrance from the acetonitrile group .

- Validation : Compare computed activation energies with experimental kinetics (e.g., Arrhenius plots under varying temperatures) .

Q. What factorial design approaches optimize reaction conditions for introducing the iodo substituent?

- Methodological Answer: A 2³ factorial design can systematically test variables:

- Factors : Temperature (25°C vs. 50°C), iodine source (I₂ vs. NIS), and solvent polarity (acetic acid vs. DCM) .

- Responses : Yield (%) and regioselectivity (HPLC area %).

- Analysis : Use ANOVA to identify significant interactions. For example, higher polarity solvents may favor iodination at the para position due to stabilization of charged intermediates .

- Follow-up : Apply response surface methodology (RSM) to refine optimal conditions .

Q. How can researchers resolve discrepancies in degradation studies under varying storage conditions?

- Methodological Answer:

- Accelerated Stability Testing : Expose the compound to 40°C/75% RH for 4 weeks and analyze degradation via LC-MS. Likely pathways include hydrolysis of the nitrile to amides or oxidation of the nitro group .

- Mitigation : Stabilize using inert packaging (argon atmosphere) and lyophilization if aqueous solubility permits. Monitor via periodic ¹⁹F NMR to detect fluorine loss .

Data Analysis and Contradiction Management

Q. What strategies validate the purity of this compound when elemental analysis and HPLC disagree?

- Methodological Answer:

- Cross-Technique Calibration :

Use combustion analysis for C/H/N and compare with theoretical values (±0.3% tolerance) .

Correlate HPLC purity (>98%) with differential scanning calorimetry (DSC) to detect eutectic impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.